N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
Description
The compound N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide features a tetrahydropyridine core substituted with a 3,4,5-trimethoxyphenyl group, a cyano moiety, and a thioacetamide side chain linked to a 3-chloro-4-methylphenyl aromatic ring.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[5-cyano-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O5S/c1-13-5-6-15(9-18(13)25)27-22(30)12-34-24-17(11-26)16(10-21(29)28-24)14-7-19(31-2)23(33-4)20(8-14)32-3/h5-9,16H,10,12H2,1-4H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWLFGCBCSDYTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of 4-methylphenylamine, followed by the introduction of the cyano and oxo groups through a series of reactions involving nitriles and ketones. The final step often involves the formation of the tetrahydropyridinyl-sulfanyl group through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
Key Analogues:
- N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide (Compound A, ): Differs in the aromatic substituent (3-ethoxy-4-hydroxyphenyl vs. 3,4,5-trimethoxyphenyl).
- N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound B, ): Replaces the tetrahydropyridine core with a distyrylpyridine system. The distyryl groups introduce extended π-conjugation, which may enhance UV absorption but reduce solubility.
Table 1: Structural and Substituent Comparisons
Physicochemical Properties
- logP and Solubility :
- Compound A has a logP of 3.51 and logSw (aqueous solubility) of -3.79, indicating moderate lipophilicity and poor solubility.
- The target compound’s 3,4,5-trimethoxyphenyl group likely increases logP (>4.0 estimated) compared to Compound A, further reducing solubility.
- Compound B lacks solubility data, but distyryl groups typically lower solubility due to planar rigidity.
Table 2: Physicochemical Parameters
| Compound | Molecular Weight | logP | logSw | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|---|
| Target Compound | ~500 (estimated) | >4.0* | <-4.0* | 3 / 8 |
| Compound A | 471.96 | 3.51 | -3.79 | 3 / 8 |
| Compound B | Not reported | N/A | N/A | Not reported |
*Estimated based on substituent contributions.
Crystallographic and Conformational Insights
- Compound C : Exhibits a planar amide group with N–H···O hydrogen bonding, forming R₂²(10) dimers. Dihedral angles between aromatic rings (48–56°) suggest steric hindrance influencing molecular packing.
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a compound with notable potential in pharmacological applications due to its complex structure and biological activity. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on recent research findings.
The molecular formula of the compound is with a molecular weight of 501.99 g/mol. Key physical properties include:
- Boiling Point : 676.3 ± 55.0 °C (predicted)
- Density : 1.42 ± 0.1 g/cm³ (predicted)
- pKa : 10.94 ± 0.70 (predicted)
The compound exhibits significant biological activity through various mechanisms:
- Inhibition of Autotaxin (ATX) : Recent studies indicate that derivatives of this compound can inhibit ATX, which is involved in cancer cell migration and metastasis. The most potent analogues showed IC50 values as low as 9 nM, indicating high efficacy in reducing melanoma cell invasion .
- Cancer Cell Growth Inhibition : In vitro assays have demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The IC50 values ranged from 0.87 to 12.91 μM, outperforming traditional chemotherapeutics like 5-Fluorouracil .
Pharmacological Studies
A comprehensive review of pharmacological studies highlights the following findings:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell growth and inducing apoptosis in vitro. For example, a study reported an increase in caspase activity in treated cells, suggesting a mechanism involving programmed cell death .
- Selectivity Index : Compared to standard treatments, the compound exhibited a better selectivity index for cancer cells over normal cells, indicating its potential as a targeted therapy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C24H24ClN3O5S |
| Molecular Weight | 501.99 g/mol |
| LogP | 4.06 |
| LogD | 4.0045 |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 87.043 |
Case Study 1: Autotaxin Inhibition
In a study focusing on ATX inhibitors derived from similar compounds, researchers found that structural modifications led to significant improvements in inhibitory potency against ATX-dependent processes in melanoma cells. The lead compounds demonstrated reduced metastatic potential in vivo models .
Case Study 2: Antiproliferative Effects
Another investigation into the antiproliferative effects of the compound on breast cancer cell lines revealed that it not only inhibited cell growth but also enhanced sensitivity to chemotherapeutic agents like paclitaxel. This suggests a dual mechanism where the compound may enhance the efficacy of existing treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
